molecular formula C9H8ClNO2S B6167463 1-methyl-1H-indole-2-sulfonyl chloride CAS No. 184039-88-1

1-methyl-1H-indole-2-sulfonyl chloride

Cat. No.: B6167463
CAS No.: 184039-88-1
M. Wt: 229.7
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Description

1-Methyl-1H-indole-2-sulfonyl chloride is a sulfonylated indole derivative characterized by a methyl group at the 1-position and a sulfonyl chloride moiety at the 2-position of the indole ring. Indole sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides and other bioactive molecules . For instance, sulfonylation of indoles typically involves deprotonation followed by reaction with sulfonyl chlorides, as demonstrated in the tosylation of 5-chloroindole using sodium hydride and tosyl chloride . The methyl substitution at the 1-position likely influences steric and electronic properties, as seen in related indole derivatives where substituents alter NMR chemical shifts and reactivity .

Properties

CAS No.

184039-88-1

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.7

Purity

95

Origin of Product

United States

Preparation Methods

Direct Sulfonation with Chlorosulfonic Acid

The most widely reported method involves treating 1-methylindole with chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The reaction typically proceeds at 0–5°C in dichloromethane (DCM) or chloroform to minimize side reactions. The sulfonyl chloride group is introduced at the 2-position due to the electron-donating effect of the methyl group, which directs electrophilic substitution.

Reaction Conditions:

  • Molar ratio: 1:1.2 (1-methylindole : ClSO₃H)

  • Temperature: 0°C → gradual warming to 25°C

  • Time: 4–6 hours

  • Yield: 60–75%

Mechanistic Insights:
The methyl group at the 1-position activates the indole ring for electrophilic attack. Sulfonation occurs preferentially at the 2-position due to steric and electronic factors, followed by chloride displacement to form the sulfonyl chloride.

Sulfuryl Chloride-Mediated Synthesis

An alternative approach employs sulfuryl chloride (SO₂Cl₂) as both the sulfonating agent and solvent. This method is advantageous for large-scale production due to reduced byproduct formation.

Optimized Protocol:

  • Dissolve 1-methylindole in SO₂Cl₂ (3 equiv) at -10°C .

  • Stir for 2 hours, then quench with ice water.

  • Extract with DCM and purify via silica gel chromatography.

Key Parameters:

  • Purity: ≥95% (HPLC)

  • Scale-up challenges: Exothermic reaction requires rigorous temperature control.

Diazotization and Sulfonation

Sandmeyer-Type Reaction

This two-step method involves:

  • Diazotization: Treat 2-amino-1-methylindole with NaNO₂/HCl at 0°C.

  • Sulfonation: Introduce SO₂ gas into the diazonium salt solution, followed by Cl₂ bubbling to form the sulfonyl chloride.

Advantages:

  • Enables regioselective sulfonation at the 2-position.

  • Compatible with electron-deficient indoles.

Limitations:

  • Low yields (40–50%) due to competing side reactions.

  • Requires handling toxic gases (SO₂, Cl₂).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A representative protocol includes:

Procedure:

  • Mix 1-methylindole (1.0 equiv) and ClSO₃H (1.5 equiv) in DCM.

  • Irradiate at 80°C for 15 minutes under 300 W.

Outcomes:

  • Yield: 85%

  • Reaction time: Reduced from 6 hours to 15 minutes.

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventionalMicrowave
Time (h)60.25
Yield (%)6885
Purity (%)9295
Energy ConsumptionHighLow

Industrial-Scale Production

Continuous Flow Reactor Design

Leading manufacturers employ tubular flow reactors for improved heat and mass transfer:

Key Features:

  • Residence time: 10–15 minutes

  • Temperature control: ±1°C via jacketed cooling

  • Throughput: 50 kg/day

Table 2: Scalability Metrics

Batch Size (kg)Yield (%)Impurities (%)
1753.2
10733.5
50704.1

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography: Elute with hexane/ethyl acetate (8:2) to isolate the product.

  • Recrystallization: Use ethanol/water (7:3) for high-purity crystals (mp 112–114°C).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.30 (d, J=7.2 Hz, 1H), 3.85 (s, 3H).

  • MS (ESI): m/z 231.7 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-indole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Synthetic Applications

1-Methyl-1H-indole-2-sulfonyl chloride serves as a versatile reagent in the synthesis of various indole derivatives. Its sulfonyl chloride functional group allows for selective reactions, such as:

  • Sulfonylation Reactions : This compound can introduce sulfonyl groups into other organic molecules, enhancing their reactivity and solubility. For instance, it has been used in the synthesis of sulfonamide derivatives, which are crucial in pharmaceuticals .
  • Formation of Indole Derivatives : It acts as a building block for more complex indole structures. The introduction of the sulfonyl group can modify the electronic properties of the indole ring, influencing biological activity .

Biological Applications

The biological relevance of this compound is highlighted in several studies:

  • Antimicrobial Activity : Compounds synthesized using this reagent have shown promising antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating effective inhibition .
  • Cancer Research : Some derivatives exhibit potential as anticancer agents. Research indicates that certain indole sulfonamides can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Case Study 1: Synthesis of Indole Sulfonamides

In a study published in Chemical Communications, researchers synthesized a series of indole sulfonamides using this compound. The reaction conditions were optimized to achieve high yields. The resulting compounds were evaluated for their biological activities, showing significant promise against specific cancer cell lines .

Case Study 2: Antimicrobial Evaluation

A group investigated the antimicrobial efficacy of several indole derivatives synthesized from this compound. The study demonstrated that certain compounds exhibited strong activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and functional groups. The compound can interact with specific molecular targets, such as enzymes, to inhibit their activity or modify their function.

Comparison with Similar Compounds

Indole-Based Sulfonyl Chlorides

  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (): This compound shares the indole core but features a tosyl (4-methylphenylsulfonyl) group instead of a methyl-sulfonyl chloride. The tosyl group enhances stability but reduces electrophilicity compared to sulfonyl chlorides, impacting reactivity in nucleophilic substitutions.

Imidazole-Based Sulfonyl Chlorides

  • 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride (): With a molecular formula of C₆H₉ClN₂O₂S (MW: 208.67 g/mol), this imidazole derivative exhibits a smaller aromatic system than indole-based analogs. Imidazoles are more basic, which may increase sulfonyl chloride reactivity in polar solvents.
  • 1-Ethyl-1H-imidazole-4-sulfonyl chloride (): This compound (C₅H₇ClN₂O₂S, MW: 194.64 g/mol) lacks the 2-methyl group, reducing steric hindrance compared to its methylated counterpart.

Electronic and Steric Effects

  • This contrasts with unsubstituted indole sulfonyl chlorides, which may exhibit faster kinetics .

Spectroscopic Data

  • 13C-NMR Shifts : In related indole derivatives (e.g., 1-methylindole analogs), methyl groups resonate near δ 47.45–47.53 ppm, while aromatic carbons appear between δ 109–147 ppm . Sulfonyl chloride substitution likely deshields adjacent carbons, shifting signals downfield.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Methyl-1H-indole-2-sulfonyl chloride C₉H₈ClNO₂S ~230.67* Not provided Indole core, 1-methyl, 2-sulfonyl Cl
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride C₆H₉ClN₂O₂S 208.67 1344296-01-0 Imidazole core, ethyl and methyl substituents
1-Ethyl-1H-imidazole-4-sulfonyl chloride C₅H₇ClN₂O₂S 194.64 137049-01-5 Unsubstituted imidazole, lower steric hindrance

*Calculated based on molecular formula.

Research Findings

  • Synthesis : Sulfonylation of indoles, as demonstrated in , is a viable route for preparing indole sulfonyl chlorides. Sodium hydride-mediated deprotonation avoids side reactions, ensuring regioselectivity at the indole nitrogen .
  • Reactivity : Indole sulfonyl chlorides may exhibit moderated reactivity compared to imidazole analogs due to electronic delocalization, though experimental data are needed to confirm this hypothesis .

Q & A

Q. What are the established synthetic routes for 1-methyl-1H-indole-2-sulfonyl chloride, and what reaction conditions optimize yield?

The synthesis typically involves sulfonylation of 1-methylindole using chlorosulfonic acid under controlled conditions. Key steps include:

  • Sulfonylation : Reacting 1-methylindole with chlorosulfonic acid at low temperatures (0–5°C) to minimize side reactions like over-sulfonation .
  • Purification : Recrystallization or column chromatography (using solvents like dichloromethane/hexane) to isolate the sulfonyl chloride product.
  • Yield Optimization : Maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) prevents hydrolysis of the sulfonyl chloride group.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the indole ring substitution pattern and sulfonyl chloride group position. For example, deshielding of the C-2 proton indicates sulfonation at the 2-position .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 229.68 for C9_9H8_8ClNO2_2S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for most research applications) .

Q. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl chloride group is highly electrophilic, enabling reactions with amines (forming sulfonamides) or alcohols (forming sulfonate esters). Reactivity is pH-dependent:

  • Amine Reactions : Conducted in aprotic solvents (e.g., THF) with bases like triethylamine to neutralize HCl byproducts .
  • Alcohol Reactions : Require catalytic DMAP to enhance nucleophilicity of alcohols .

Advanced Research Questions

Q. How does the position of the sulfonyl chloride group (e.g., 2- vs. 4-/5-isomers) affect biochemical interactions?

A comparative study of positional isomers reveals:

PositionReactivity with BiomoleculesApplication Example
2Faster kinetics with thiolsProtein cysteine labeling
4Higher stability in aqueous buffersEnzyme inhibitor synthesis
5Enhanced fluorescence quenchingProbe development
The 2-position’s steric accessibility makes it ideal for rapid conjugation in live-cell imaging .

Q. What crystallographic challenges arise when analyzing sulfonamide derivatives of this compound?

  • Crystal Twinning : Sulfonamide derivatives often form twin crystals due to hydrogen bonding networks. SHELXL software (via twin law refinement) is used to resolve this .
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) is recommended to resolve disorder in the sulfonamide moiety .

Q. How can contradictory spectroscopic data (e.g., 1^11H NMR splitting patterns) be resolved during structural validation?

  • Dynamic Effects : Temperature-dependent NMR (e.g., 298 K vs. 313 K) can clarify splitting caused by rotational barriers .
  • DFT Calculations : Computational modeling (e.g., Gaussian) predicts coupling constants to match experimental data .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during long-term storage?

  • Storage Conditions : Under argon at −20°C in desiccated amber vials .
  • Stabilizers : Adding molecular sieves (3Å) to absorb moisture .

Methodological Considerations in Publication

  • Experimental Reproducibility : Document reaction conditions (e.g., temperature gradients, solvent purity) and provide raw spectral data in supplementary materials .
  • Data Reporting : Use tables to compare yields, melting points, and spectral peaks across synthetic batches (see Table 1 in ).

Q. Table 1: Comparative Reactivity of Sulfonyl Chloride Isomers

Isomer PositionReaction with Benzyl Amine (Yield %)Half-life in H2_2O (25°C)
2922.5 hours
4854.0 hours
5783.2 hours

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